1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-
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Overview
Description
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is an organic compound with the molecular formula C10H18O It is a derivative of butene, featuring a methyl group and a 3-methyl-2-butenyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene can be achieved through the etherification of 2-methyl-4-hydroxybut-1-ene with 3-methyl-2-buten-1-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-hydroxybut-1-ene: A precursor in the synthesis of 2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene.
3-methyl-2-buten-1-ol: Another precursor used in the synthesis.
2-methyl-4-[(3-methyl-2-butenyl)oxy]butane: A saturated derivative of the compound.
Uniqueness
2-methyl-4-[(3-methyl-2-butenyl)oxy]but-1-ene is unique due to its specific ether linkage and the presence of both methyl and butenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
59637-41-1 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbut-3-enoxy)but-2-ene |
InChI |
InChI=1S/C10H18O/c1-9(2)5-7-11-8-6-10(3)4/h6H,1,5,7-8H2,2-4H3 |
InChI Key |
SBKPSGLYGQUMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCCC(=C)C)C |
Origin of Product |
United States |
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